3-Bromoindole-5-carboxylic acid

Übersicht

Beschreibung

3-Bromoindole-5-carboxylic acid is a chemical compound used primarily for laboratory chemicals and synthesis of substances . It is offered for experimental and research use .

Synthesis Analysis

The synthesis of this compound can be achieved from Indole-5-carboxylic acid . Other indole derivatives have been synthesized using various methods, such as the use of isatins and DMSO via a one-carbon translocation involving in situ generation of α,β-unsaturated methylvinylsulfoxide followed by amide bond cleavage and ring closure .Molecular Structure Analysis

The molecular formula of this compound is C9H6BrNO2 . It has a molecular weight of 240.05 .Chemical Reactions Analysis

Indole derivatives, including this compound, have been used in various chemical reactions. For instance, the reaction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature gives indoles via a formal reductive C(sp 2)–H amination reaction .Wissenschaftliche Forschungsanwendungen

Molecular Electronic Materials Synthesis

3-Bromoindole derivatives, including 5-carboxyindole and 6-bromoindole, have been utilized as precursors in the synthesis of molecular electronic materials. A study demonstrated the creation of C3-symmetric, substituted-triazatruxene molecules through a facile one-pot trimerization, resulting in compounds suitable for use as building blocks in the synthesis of functional molecules for materials science applications. These molecules exhibited potential in field-effect transistor measurements, highlighting their applicability in molecular electronics (Valentine et al., 2012).

Chemoselective and Asymmetric Stereoablative Carboxylation

The use of 3-bromoindoles, including 3-bromoindole-5-carboxylic acid derivatives, in chemoselective and asymmetric carboxylation reactions has been explored. A study described an L-amino acid-based urea-tertiary amine-catalyzed enantioselective carboxylation process, achieving high enantioselectivities. This represents a novel method for the synthesis of valuable 3-substituted 3-hydroxy-2-oxindoles, showcasing the versatility of 3-bromoindole derivatives in organic synthesis (Bai et al., 2015).

Antischistosomal Activity

Substituted indoles, including 5-bromoindole carboxylic acid derivatives, have been investigated for their antischistosomal activity. Research into the hepatic shift effects of these compounds on hamsters infected with S. mansoni suggests that modifying the indole nucleus can lead to promising antischistosomal agents. This highlights the potential of 3-bromoindole derivatives in the development of novel treatments for schistosomiasis (Khan, 1983).

Palladium-Catalyzed Carbonylations

Palladium-catalyzed carbonylations of bromoindoles, including this compound derivatives, have been successfully performed without the need for protecting groups. This methodology allows for the synthesis of various indole carboxylic acid derivatives, providing a direct one-step synthesis pathway for compounds with potential central nervous system (CNS) activity. Such developments offer insights into efficient synthetic strategies for accessing complex indole derivatives (Kumar et al., 2004).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which include 3-bromoindole-5-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of this compound.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, including 3-Bromoindole-5-carboxylic acid, have attracted increasing attention in recent years due to their diverse biological activities . They are being explored for newer therapeutic possibilities . The development of new synthetic methods for indole derivatives is also a focus of current research .

Eigenschaften

IUPAC Name |

3-bromo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNFRMMIMOPFGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693843 | |

| Record name | 3-Bromo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916179-87-8 | |

| Record name | 3-Bromo-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

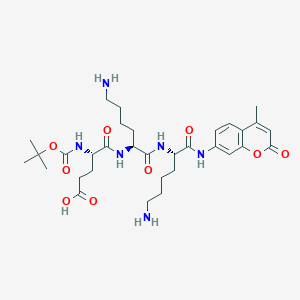

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)

![[4-(Aminocarbonyl)-1-piperidinyl]acetic acid hydrate](/img/structure/B1523491.png)

![methyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1523494.png)

![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)

![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)